Anisole, p-1-cyclohexen-1-yl-
Description
Structural Context and Molecular Architecture within Anisole (B1667542) Derivatives
Anisole, p-1-cyclohexen-1-yl-, with the IUPAC name 1-(cyclohex-1-en-1-yl)-4-methoxybenzene, possesses a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol . nih.govlookchem.com Its architecture is characterized by a central anisole moiety, which consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃), and a 1-cyclohexenyl group attached at the para position relative to the methoxy group. This combination of a planar aromatic ring and a non-planar cycloalkenyl substituent imparts specific steric and electronic properties to the molecule.
The methoxy group is a well-known electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. doubtnut.com In the case of Anisole, p-1-cyclohexen-1-yl-, the para position is occupied by the cyclohexenyl substituent, influencing the regioselectivity of further reactions. The presence of the bulky 1-cyclohexen-1-yl group introduces significant steric hindrance compared to simpler anisole derivatives like anisole itself or p-methylanisole. This steric bulk can influence the approach of reagents and the conformation of the molecule.
Table 1: Physicochemical Properties of Anisole, p-1-cyclohexen-1-yl-
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 20758-60-5 |
| Melting Point | 37 °C |
| Boiling Point | 288.2 °C at 760 mmHg |
| Density | 1.012 g/cm³ |
| XLogP3 | 4.5 |
This data is compiled from various chemical databases. nih.govlookchem.com
Research Significance and Interdisciplinary Academic Relevance
The scientific interest in Anisole, p-1-cyclohexen-1-yl- spans several disciplines, primarily driven by its natural occurrence and its utility as a synthetic building block.
One of the notable aspects of this compound is its presence in nature. It has been identified as a major constituent, accounting for up to 55.95%, of the essential oil of Tripleurospermum disciforme, a plant belonging to the Asteraceae family. mdpi.comsemanticscholar.org The essential oil of this plant has demonstrated antimicrobial activity against various bacteria, including Staphylococcus subtilis and Bacillus cereus, an activity attributed in part to the high concentration of Anisole, p-1-cyclohexen-1-yl-. mdpi.comsemanticscholar.org This has spurred research into its potential as a lead compound for the development of new antimicrobial agents.
In the realm of synthetic organic chemistry, anisole and its derivatives are valuable precursors. Recent research has highlighted the use of tungsten-anisole complexes to synthesize structurally complex and diverse 3,6-substituted cyclohexenes. nih.govnih.gov This methodology allows for the use of the cyclohexene (B86901) ring as a versatile linker to connect different molecular fragments, creating libraries of compounds with potential applications in medicinal chemistry and drug discovery. nih.govresearchgate.net The ability to control the stereochemistry of these transformations further enhances the utility of anisole derivatives in constructing molecules with specific three-dimensional arrangements, a crucial aspect for biological activity. nih.gov
Furthermore, the reactivity of the anisole core and the cyclohexenyl substituent allows for a range of chemical modifications, making Anisole, p-1-cyclohexen-1-yl- a versatile intermediate for accessing a variety of other complex molecules. The study of its reactions contributes to a deeper understanding of fundamental organic chemistry principles, including electrophilic aromatic substitution and the influence of substituents on reactivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexen-1-yl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h5,7-10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCOLCOFGGALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291680 | |
| Record name | 1-(cyclohex-1-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20758-60-5 | |
| Record name | Anisole, p-1-cyclohexen-1-yl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(cyclohex-1-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Natural Occurrence and Phytochemical Investigations
Isolation and Identification from Botanical Sources
The isolation of Anisole (B1667542), p-1-cyclohexen-1-yl- is predominantly achieved through the hydrodistillation of plant material to extract essential oils, followed by analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Current scientific literature points to a very specific botanical source for Anisole, p-1-cyclohexen-1-yl-. While the compound is a derivative of anisole, a fragrant compound found in several plants, the specific p-1-cyclohexen-1-yl- variant has a more limited known distribution.
The most significant and well-documented natural source of Anisole, p-1-cyclohexen-1-yl- is the plant Tripleurospermum disciforme, a member of the Asteraceae family. mdpi.comnih.govbohrium.com Phytochemical investigations have identified this compound as a major, and in some cases the predominant, constituent of the essential oil extracted from this species. mdpi.comnih.gov One study reported that Anisole, p-1-cyclohexen-1-yl- constituted a remarkable 55.95% of the essential oil of T. disciforme. mdpi.comnih.govbohrium.com This makes the plant a significant subject of interest for the study of this particular non-terpenoid compound.
The essential oil of T. disciforme has a complex chemical profile that can include other major compounds such as modephene, cis-β-farnesene, and camphor, though the relative concentrations can vary. mdpi.comnih.gov
Table 1: Major Chemical Constituents of Tripleurospermum disciforme Essential Oil
| Compound | Percentage (%) |
|---|---|
| Anisole, p-1-cyclohexen-1-yl- | 55.95 |
| cis-β-farnesene | 11.94 |
| Modephene | 10.00 |
The chemical composition of essential oils is known to be influenced by various factors, including the developmental stage of the plant, geographical location, and environmental conditions. Research on Tripleurospermum disciforme indicates that the yield and composition of its essential oil can vary significantly. nih.gov
For instance, one study analyzing the essential oil of T. disciforme at different developmental stages (prior to flowering, flowering, and post-flowering) found that the highest oil yield was obtained during the flowering stage. nih.gov However, in this particular study, the main components identified were β-farnesene (22.46%) and β-sesquiphellandrene (17.85%), with other compounds like p-methoxy-β-cyclopropylstyrene also present in significant amounts. nih.gov This suggests the existence of different chemotypes of T. disciforme, where the dominant chemical constituents of the essential oil can differ. nih.gov The study that reported the high concentration of Anisole, p-1-cyclohexen-1-yl- (55.95%) highlights one such chemotype. mdpi.comnih.gov This variability underscores the importance of detailed phytochemical analysis when studying natural sources of this compound.
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Chemical Synthesis Approaches
The construction of the p-1-cyclohexen-1-yl-anisole framework is primarily achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis.
Electrophilic alkylation, particularly the Friedel-Crafts reaction, stands as a primary method for attaching alkyl groups to aromatic rings like anisole (B1667542). wikipedia.orgwisc.edu This class of reactions proceeds via an electrophilic aromatic substitution mechanism. wisc.edutamu.edu
The direct alkylation of anisole with cyclohexene (B86901) represents a classical Friedel-Crafts approach to forming the title compound. In this reaction, the cyclohexene acts as the precursor to the electrophile. The methoxy (B1213986) group (-OCH3) on the anisole ring is an activating, ortho-para directing group, meaning it donates electron density to the aromatic ring, making it more nucleophilic and favoring substitution at the positions ortho and para to it. wisc.edu Consequently, the reaction yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. youtube.com
The general mechanism involves the generation of a carbocation electrophile from the alkene, which then attacks the electron-rich anisole ring. stackexchange.com
The Friedel-Crafts alkylation of an aromatic ring with an alkene requires a catalyst, typically a protic acid or a Lewis acid. stackexchange.com Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed. wikipedia.orgtamu.edu The role of the Lewis acid is to activate the alkene, facilitating the formation of a carbocationic intermediate. In the presence of a proton source (even trace amounts of water), AlCl₃ can generate a strong protic acid, which protonates the cyclohexene double bond to form a cyclohexyl carbocation. stackexchange.com This electrophile then undergoes the substitution reaction with anisole.
Other Lewis acids that can be utilized in Friedel-Crafts reactions include FeCl₃, BF₃, TiCl₄, and SnCl₄. wisc.edursc.org In recent years, there has been a push towards greener alternatives to traditional Lewis acids, such as using activated alumina or graphite to catalyze the reaction, which can simplify the work-up procedure. beyondbenign.org
Table 1: Common Catalytic Systems in Friedel-Crafts Alkylation
| Catalyst Type | Example(s) | Role |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Activates the alkylating agent to generate an electrophile. |
| Protic Acids | H₂SO₄, H₃PO₄ | Protonates the alkene to form a carbocation. |
| Solid Acids | Zeolites, Activated Alumina | Heterogeneous catalysts that can offer easier separation. |
Optimizing reaction conditions is crucial for maximizing the yield of the desired para-substituted product and minimizing side reactions.
Temperature : Friedel-Crafts alkylations are often sensitive to temperature. Higher temperatures can lead to side reactions, such as polysubstitution (where more than one cyclohexyl group is added to the anisole ring) and isomerization of the product. The reaction is typically conducted at low to moderate temperatures to control selectivity.
Solvent Polarity : The choice of solvent can influence the reaction rate and selectivity. Solvents like carbon disulfide (CS₂) are often used for Friedel-Crafts reactions involving anisole. youtube.com Less polar solvents can sometimes improve selectivity for the para product. However, the reaction can also be performed in the absence of a solvent.
Catalyst Loading : Unlike Friedel-Crafts acylation, which requires stoichiometric amounts of the catalyst, alkylation can often be achieved with catalytic amounts. wikipedia.org However, the optimal catalyst loading must be determined empirically. Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst can promote side reactions.
Post-reaction work-up and purification are critical for isolating the p-1-cyclohexen-1-yl-anisole in high purity.
Quenching : The reaction is typically quenched by carefully adding the reaction mixture to ice-water, sometimes containing hydrochloric acid. This step deactivates the Lewis acid catalyst and separates it into the aqueous layer. tamu.edu
Extraction : The organic product is extracted from the aqueous mixture using an immiscible organic solvent, such as dichloromethane or diethyl ether. tamu.edu
Washing : The organic layer is washed sequentially with a dilute acid, water, and a saturated sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts. tamu.edu
Drying and Evaporation : The extracted organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Purification : The final purification is typically achieved through techniques like fractional distillation or column chromatography to separate the desired para isomer from the ortho isomer and any other byproducts.
While not a direct synthesis of p-1-cyclohexen-1-yl-anisole, dearomatization reactions of anisole derivatives are a powerful modern strategy for accessing complex three-dimensional cyclic systems, such as spiro compounds. chinesechemsoc.orgchinesechemsoc.orgrsc.org These methods transform flat aromatic compounds into more complex molecular architectures. nih.govacs.org
The primary challenge in the dearomatization of phenols and their derivatives, like anisole, is overcoming the loss of aromaticity and controlling chemo-, regio-, and enantioselectivity. rsc.orgnih.gov Strategies can be broadly categorized as oxidative or non-oxidative.
Oxidative Dearomatization : This is a common approach, often mediated by hypervalent iodine reagents. chinesechemsoc.orgchinesechemsoc.orgrsc.org These reagents can act as oxidants, converting the electron-rich anisole derivative into a reactive intermediate that can then undergo cyclization. In some methods, a catalytic amount of a hypervalent iodine precursor is used in conjunction with a stoichiometric co-oxidant. rsc.org More recently, electrochemical methods have been developed for the anodic oxidation of anisole derivatives, providing a greener alternative that avoids the use of hypervalent iodine reagents and allows for large-scale synthesis. chinesechemsoc.orgchinesechemsoc.org
Catalytic Asymmetric Dearomatization (CADA) : This advanced strategy aims to produce chiral, three-dimensional molecules from achiral aromatic starting materials. nih.govacs.org For example, chiral phosphoric acids have been used to catalyze divergent intermolecular dearomatization reactions of phenols with azoalkenes, yielding complex products like tetrahydroindolones and cyclohexadienones with excellent enantioselectivity. nih.gov
Table 2: Comparison of Dearomatization Strategies for Anisole/Phenol Derivatives
| Strategy | Key Features | Typical Reagents/Catalysts | Products |
| Oxidative (Chemical) | Stoichiometric or catalytic use of oxidants. rsc.org | Hypervalent iodine reagents (e.g., PIDA), m-CPBA. | Spiro compounds, cyclohexadienones. chinesechemsoc.orgrsc.org |
| Oxidative (Electrochemical) | Anodic oxidation, avoids chemical oxidants. chinesechemsoc.orgchinesechemsoc.org | Divided or undivided electrochemical cell. | Spiropyrrolidines, spirolactones. chinesechemsoc.orgchinesechemsoc.org |
| Catalytic Asymmetric (CADA) | Creates chiral centers from achiral aromatics. nih.gov | Chiral Lewis acids, chiral phosphoric acids. nih.govacs.org | Enantioenriched cyclic compounds. nih.gov |
These dearomatization techniques highlight the versatility of the anisole motif as a starting point for the synthesis of structurally complex and biologically relevant molecules.
Dearomatization Strategies and Synthesis of Related Cyclic Systems
Tungsten-Mediated Activation of Anisole for Cyclohexene Formation
The dearomatization of anisole to form functionalized cyclohexene derivatives represents a powerful transformation in organic synthesis, converting readily available flat, aromatic precursors into structurally complex, three-dimensional molecules. A significant advancement in this area involves the use of tungsten complexes to activate the otherwise stable anisole ring. Specifically, the electron-rich tungsten complex {WTp(NO)(PMe₃)} (where Tp = tris(pyrazolyl)borate) has been shown to coordinate to anisole in an η² fashion, thereby disrupting its aromaticity and rendering it susceptible to transformations not achievable under classical conditions stackexchange.comsarthaks.com. This tungsten-mediated approach enables a unique double protonation of the anisole ligand, transforming it into a highly electrophilic intermediate capable of undergoing sequential nucleophilic additions to build molecular complexity stackexchange.comstudy.comjove.com.
The activation of anisole by the {WTp(NO)(PMe₃)} fragment is initiated by the dihapto-coordination of the metal to the arene. This coordination sufficiently increases the electron density on the anisole ring, allowing for what would otherwise be a difficult protonation. The complex readily protonates at the uncoordinated ortho carbon upon treatment with an acid like triflic acid (HOTf) to form a 2H-anisolium complex stackexchange.com. The key to this methodology is the ability of the electron-rich tungsten center to stabilize the resulting cation, facilitating a second protonation event. This double protonation generates a highly electrophilic dicationic intermediate, which is primed for attack by a series of nucleophiles stackexchange.comjove.com.
The synthetic utility of this activation lies in the subsequent highly regio- and stereospecific sequential nucleophilic additions. Up to three nucleophiles can be added in a controlled manner. The first nucleophile, typically a soft or π-nucleophile like an electron-rich arene, adds to the activated ring stackexchange.com. This is followed by reduction and acid-promoted elimination of methanol. A second, "harder" nucleophile (often anionic) can then be introduced, followed by a third, to generate highly substituted cyclohexene structures stackexchange.comstudy.com. This stepwise addition allows for the construction of complex molecular scaffolds from a simple anisole starting material.
Table 1: Sequential Nucleophilic Additions in Tungsten-Mediated Anisole Dearomatization
| Step | Reagent/Condition | Intermediate/Product | Description |
| 1 | {WTp(NO)(PMe₃)} | η²-Anisole Tungsten Complex | Coordination of tungsten to anisole. |
| 2 | 2x Triflic Acid (HOTf) | Diprotonated Anisole Complex | Activation of the anisole ring. |
| 3 | Nucleophile 1 (e.g., Arene) | Diene Complex | First C-C bond formation. |
| 4 | Reduction / H⁺ | Dienyl Complex | Elimination of Methanol. |
| 5 | Nucleophile 2 (e.g., Cyanide) | Cyclohexene Complex | Second C-C bond formation. |
A remarkable feature of the tungsten-mediated dearomatization of anisole is the high degree of stereochemical control that can be exerted over the formation of 3,6-disubstituted cyclohexenes. The relative stereochemistry of the two newly introduced substituents can be selectively directed to be either cis or trans by simply altering the order of nucleophilic additions stackexchange.comstudy.com.
To achieve cis-3,6-disubstituted cyclohexenes, the reaction sequence typically involves the addition of a soft or π-nucleophile first, followed by reduction, elimination of methanol, and then the addition of a hard nucleophile stackexchange.com. Conversely, to obtain the corresponding trans-isomers, the order of addition for the second and third nucleophiles is reversed. This strategic control over the reaction pathway provides access to distinct stereoisomers from a common starting material, a highly desirable feature in synthetic chemistry for building diverse molecular libraries stackexchange.com. The ability to dictate the stereochemical outcome is a significant advantage over other dearomatization methods where such control is often challenging.
Table 2: Control of Stereochemistry by Nucleophile Addition Sequence
| Desired Stereochemistry | Nucleophile Addition Sequence | Resulting Product |
| cis | 1. Soft Nucleophile2. Hard Nucleophile | cis-3,6-disubstituted cyclohexene |
| trans | 1. Hard Nucleophile2. Soft Nucleophile | trans-3,6-disubstituted cyclohexene |
The synthesis of enantioenriched molecules is a cornerstone of modern medicinal chemistry and materials science. The tungsten-mediated dearomatization methodology can be extended to produce chiral, enantioenriched cyclohexenes. This is achieved through the use of an enantioenriched tungsten complex as a chiral auxiliary stackexchange.com. The tungsten center in {WTp(NO)(PMe₃)} is stereogenic, and the complex can be prepared in an enantioenriched form stackexchange.comnih.gov.
When a single enantiomer of the tungsten-anisole complex is used, the chirality of the metal center directs the facial selectivity of the nucleophilic attacks on the coordinated anisole ring. This process, known as chirality transfer, results in the formation of a specific enantiomer of the cyclohexene product stackexchange.com. For instance, if an enantioenriched initial complex is used, different reaction pathways can yield opposite enantiomers of the final product. The most effective method for producing highly enantioenriched cyclohexenes involves utilizing a specific reaction series while varying the chirality of the metal complex itself stackexchange.com. This approach allows for the synthesis of cyclohexene-based compounds with adjustable absolute stereochemistry, providing access to a wide array of chiral building blocks.
Comprehensive Chemical Reactivity and Mechanistic Pathways
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of anisole and its derivatives, the substituents on the aromatic ring profoundly influence both the rate of reaction and the regiochemical outcome of the substitution wikipedia.org.
The methoxy group (-OCH₃) on an anisole ring is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions study.comjove.comvanderbilt.edu. This directing effect is a consequence of the interplay between inductive and resonance effects. While the oxygen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I), its non-bonding electron pairs can be delocalized into the benzene (B151609) ring through resonance (+M effect) sarthaks.comaskfilo.com.
The resonance effect is dominant and significantly increases the electron density at the carbons in the ortho and para positions relative to the methoxy group sarthaks.comjove.com. This is evident from the resonance structures of anisole, which show the development of a negative charge at these positions study.comvedantu.com. Consequently, an incoming electrophile is preferentially attacked by these electron-rich positions.
The increased nucleophilicity of the ring makes anisole far more reactive towards electrophiles than benzene; for example, the nitration of anisole is approximately 10,000 times faster than that of benzene jove.com.
The stabilization of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction also explains the ortho/para regioselectivity. For attack at the ortho and para positions, a resonance structure can be drawn where the positive charge is adjacent to the methoxy group, allowing the oxygen atom to donate a lone pair and form a stable oxonium ion, thus delocalizing the charge more effectively jove.comresearchgate.net. No such stabilization is possible for attack at the meta position jove.com.
Common EAS reactions on anisole illustrate this principle:
Halogenation: Bromination of anisole in ethanoic acid yields a mixture of p-bromoanisole (major product, ~90%) and o-bromoanisole (minor product) vedantu.com. The preference for the para product is often attributed to the steric hindrance posed by the methoxy group at the ortho positions vedantu.com.
Nitration: The nitration of anisole typically yields a mixture of ortho- and para-nitroanisole. The ratio of these isomers can be influenced by the reaction conditions, such as the specific nitrating agent and solvent used stackexchange.comnih.govguidechem.comrsc.org.
Friedel-Crafts Acylation: Anisole reacts with acyl chlorides or anhydrides in the presence of a Lewis acid to give primarily the para-acylated product, 4-methoxyacetophenone, along with a smaller amount of the ortho-isomer youtube.comwisc.edursc.org.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Anisole
| Reaction | Electrophile | Major Product(s) | Directing Influence of -OCH₃ |
| Halogenation | Br⁺ | p-Bromoanisole, o-Bromoanisole | ortho, para-directing |
| Nitration | NO₂⁺ | p-Nitroanisole, o-Nitroanisole | ortho, para-directing |
| Friedel-Crafts Acylation | RCO⁺ | p-Acylanisole, o-Acylanisole | ortho, para-directing |
| Friedel-Crafts Alkylation | R⁺ | p-Alkylanisole, o-Alkylanisole | ortho, para-directing |
Reactivity with Common Electrophiles (e.g., Halogenation, Nitration, Sulfonation)
The reactivity of anisole, p-1-cyclohexen-1-yl- towards electrophiles is primarily dictated by the electronic properties of the methoxy and cyclohexenyl substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring, stabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions wikipedia.org. Conversely, the 1-cyclohexen-1-yl group, due to its double bond, can exhibit electron-withdrawing tendencies, which may influence the regioselectivity and rate of substitution.
Nitration: The nitration of anisole derivatives has been studied extensively. For anisole itself, nitration in sulfuric acid yields a mixture of ortho and para isomers, with the ratio varying depending on the acid concentration rsc.org. In the case of p-1-cyclohexen-1-yl-anisole, the para position is blocked. Therefore, nitration is expected to occur at the ortho positions (2 and 6 positions). The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid or trifluoromethanesulfonic acid rsc.orgresearchgate.net.
Halogenation and Sulfonation: Similar to nitration, halogenation and sulfonation are expected to proceed at the positions ortho to the methoxy group. The electron-donating nature of the methoxy group enhances the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles like halogens (e.g., Br₂, Cl₂) and sulfur trioxide (SO₃) wikipedia.org.
The general reactivity trend for electrophilic aromatic substitution on the anisole ring is significantly faster than that of benzene due to the activating effect of the methoxy group wikipedia.org.
Reduction Chemistry of the Cyclohexenyl Moiety
The cyclohexenyl group in anisole, p-1-cyclohexen-1-yl- can be readily reduced to a cyclohexyl group through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, with palladium on carbon (Pd/C) being a highly effective and commonly used catalyst for the hydrogenation of unsaturated double bonds researchgate.netspbu.rumdpi.com. The process is generally carried out under mild conditions, such as room temperature and atmospheric or slightly elevated hydrogen pressure spbu.rumdpi.com.
The hydrogenation reaction is highly selective for the carbon-carbon double bond of the cyclohexenyl ring, leaving the aromatic ring of the anisole moiety intact under these mild conditions mdpi.com. The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the formation of p-cyclohexylanisole.
| Reactant | Catalyst | Product | Conditions | Selectivity |
| Anisole, p-1-cyclohexen-1-yl- | Pd/C | p-Cyclohexylanisole | H₂, Room Temperature, 1 MPa | >99% for C=C hydrogenation spbu.rumdpi.com |
This selective hydrogenation is a valuable transformation, as it allows for the modification of the cyclohexenyl substituent without affecting the core anisole structure.
Hydrodeoxygenation (HDO) Processes on Anisole-Type Structures
Hydrodeoxygenation (HDO) is a crucial process for upgrading bio-oils, which are rich in oxygenated aromatic compounds like anisole derivatives, into valuable hydrocarbons repec.org. The primary goal of HDO is the removal of oxygen from the molecule, typically as water, to increase the energy density and stability of the fuel fugus-ijsgs.com.ng.
Nickel-based catalysts have garnered significant attention for HDO processes due to their high activity, lower cost compared to noble metals, and availability fugus-ijsgs.com.ngmdpi.com. These catalysts are often supported on materials like zeolites, silica, or zirconia to enhance their stability and performance repec.orgmdpi.comtandfonline.com.
Zeolite supports, in particular, offer several advantages, including a high surface area, tunable acidity, and shape-selective properties researchgate.net. The combination of nickel with zeolite supports, such as HY, HBeta, and MCM-41, has been shown to be effective for the HDO of model compounds like guaiacol and anisole repec.orgtandfonline.com. The acidic nature of the zeolite can facilitate C-O bond cleavage, while the nickel sites are active for hydrogenation researchgate.net. Bimetallic nickel-based catalysts, such as those incorporating copper or molybdenum, have also been investigated to improve selectivity and stability fugus-ijsgs.com.ngacs.org.
| Catalyst | Support | Model Compound | Key Advantages |
| Nickel | Zeolite (HY, HBeta) | Guaiacol, Anisole | High activity, tunable acidity, shape selectivity repec.orgtandfonline.com |
| Nickel-Copper | Alumina, Silica | Anisole | Enhanced selectivity mdpi.com |
| Nickel-Molybdenum | Carbon, Ceria | Guaiacol | High oxygen removal efficiency acs.org |
The HDO of anisole can proceed through several reaction pathways, and the product selectivity is highly dependent on the catalyst and reaction conditions researchgate.netmdpi.comresearchgate.net. The three primary pathways are:
Direct Deoxygenation (DDO) or Demethoxylation (DMO): This pathway involves the direct cleavage of the Caryl-OCH₃ bond to produce benzene and methanol mdpi.com.
Demethylation (DME): In this route, the O-CH₃ bond is cleaved first to form phenol, which is then further deoxygenated to benzene mdpi.com.
Hydrogenation (HYD): This pathway begins with the hydrogenation of the aromatic ring to form methoxycyclohexane, followed by C-O bond cleavage to yield cyclohexane (B81311) mdpi.com.
Studies have shown that with nickel-based catalysts, the reaction often proceeds through transalkylation and demethylation, followed by hydrodeoxygenation rti.org. The selectivity towards aromatic products (like benzene and toluene) versus saturated products (like cyclohexane) can be controlled by adjusting reaction parameters such as temperature and hydrogen pressure. Higher temperatures and lower pressures tend to favor the formation of benzene, while lower temperatures and higher pressures promote the hydrogenation of the aromatic ring to cyclohexane rsc.orgscispace.com.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of catalytic reactions and understanding the energetics of different reaction pathways. In the context of anisole HDO, DFT studies have been employed to investigate the activation energies for key steps such as demethoxylation and demethylation rsc.orgresearchgate.netstrath.ac.uk.
These computational studies help in understanding how different catalyst surfaces interact with the anisole molecule and facilitate the cleavage of C-O bonds. For instance, DFT calculations have been used to compare the energy barriers for the direct demethoxylation of anisole versus the initial hydrogenation of the aromatic ring on various metal surfaces rsc.org. The results of these studies can aid in the rational design of more efficient and selective HDO catalysts. For example, a DFT study on a Ni-Co bimetallic catalyst suggested that the reaction proceeds through a hydrogenation and subsequent demethylation pathway rsc.org.
| Reaction Step | Catalyst System | Key Finding from DFT |
| Demethylation | BBr₃ | Elucidation of a mechanistic pathway involving charged intermediates researchgate.net. |
| Hydrodeoxygenation | Metal-loaded acid sites | Active metals significantly lower the energy barriers for HDO reactions strath.ac.uk. |
| Hydrodeoxygenation | Ni-Co bimetallic | The reaction follows a hydrogenation and subsequent demethylation pathway rsc.org. |
Unimolecular Decomposition Pathways
The decomposition of anisole primarily initiates through the cleavage of the O–CH₃ bond, which is the weakest bond in the molecule. This homolytic scission results in the formation of a phenoxy radical and a methyl radical. researchgate.netmq.edu.au At higher temperatures, the phenoxy radical can undergo further reactions, including decarbonylation to form a cyclopentadienyl radical. researchgate.net
The cyclohexene ring, on the other hand, typically undergoes a retro-Diels-Alder reaction upon heating, decomposing into 1,3-butadiene and ethene. This pathway is a characteristic unimolecular reaction for cyclohexene and its derivatives.
For "Anisole, p-1-cyclohexen-1-yl-", two principal competing decomposition pathways can be postulated:
Cleavage of the Anisole Group: Similar to anisole, the initial step would be the homolytic cleavage of the O–CH₃ bond, leading to the formation of a p-(1-cyclohexen-1-yl)phenoxy radical and a methyl radical. This pathway is expected to be significant due to the relatively low bond dissociation energy of the aryl-OCH₃ bond.
Retro-Diels-Alder Reaction of the Cyclohexene Ring: The cyclohexene moiety can undergo a concerted retro-Diels-Alder reaction, breaking the ring and yielding p-vinylanisole and ethene.
The predominant pathway is dependent on the activation energies of these two routes. The presence of the electron-donating methoxy group on the phenyl ring can influence the stability of the radical intermediates, potentially affecting the kinetics of the decomposition.
A third, less likely, pathway could involve the homolytic cleavage of the C-C bond between the phenyl ring and the cyclohexene ring. However, the vinylic C-C bond is generally stronger than the O-CH₃ bond, making this pathway less favorable under typical pyrolysis conditions.
Table 1: Postulated Unimolecular Decomposition Pathways of Anisole, p-1-cyclohexen-1-yl-
| Pathway | Initial Step | Primary Products |
| 1 | O–CH₃ bond cleavage | p-(1-cyclohexen-1-yl)phenoxy radical + Methyl radical |
| 2 | Retro-Diels-Alder reaction | p-vinylanisole + Ethene |
Further research, including computational modeling and experimental pyrolysis studies, would be necessary to definitively determine the branching ratios and kinetics of these decomposition pathways for "Anisole, p-1-cyclohexen-1-yl-".
Role as a Solvent in Oxidative Dehydrogenation Reactions
While anisole is sometimes employed as a high-boiling point, relatively inert solvent in various chemical transformations, the structure of "Anisole, p-1-cyclohexen-1-yl-" suggests a more active role, specifically as a reactant, in oxidative dehydrogenation (ODH) reactions. The presence of the cyclohexene ring makes the molecule a prime substrate for dehydrogenation to form the corresponding aromatic biaryl compound.
Research into the oxidative dehydrogenation of aryl cyclohexenes provides significant insights into the expected reactivity of "Anisole, p-1-cyclohexen-1-yl-". In studies utilizing metal-free carbon catalysts, various substituted phenyl cyclohexenes have been successfully converted to their corresponding biphenyl derivatives. nih.govpnas.org These reactions are typically carried out in a solvent, which can be anisole itself, at elevated temperatures and under an oxygen atmosphere. pnas.org
Given this context, "Anisole, p-1-cyclohexen-1-yl-" would not act as an inert solvent but rather as a substrate in such a reaction. The cyclohexene moiety is susceptible to dehydrogenation, leading to the formation of a p-methoxyphenyl-substituted benzene ring, resulting in the biaryl compound 4-methoxybiphenyl.
The reaction mechanism for the oxidative dehydrogenation of aryl cyclohexenes on a carbon catalyst is proposed to involve the following steps pnas.org:
Adsorption of the aryl cyclohexene onto the active site of the catalyst.
Abstraction of a hydrogen atom from the cyclohexene ring by an active site, such as a quinoidic carbonyl group on the carbon surface, forming a positively charged intermediate. pnas.org
Abstraction of a second hydrogen atom, leading to the formation of the aromatic biaryl product and the reduction of the catalyst's active site. pnas.org
Re-oxidation of the catalyst by molecular oxygen.
The electronic properties of the substituent on the phenyl ring can influence the reaction rate. The methoxy group (-OCH₃) in "Anisole, p-1-cyclohexen-1-yl-" is an electron-donating group, which would likely facilitate the dehydrogenation process by stabilizing the positively charged intermediate formed during the reaction.
Table 2: Expected Role and Product of Anisole, p-1-cyclohexen-1-yl- in Oxidative Dehydrogenation
| Compound | Role in ODH | Expected Product | Catalyst System (Example) |
| Anisole, p-1-cyclohexen-1-yl- | Substrate | 4-Methoxybiphenyl | Metal-free activated carbon nih.govpnas.org |
Therefore, in the context of oxidative dehydrogenation reactions, "Anisole, p-1-cyclohexen-1-yl-" should be considered a reactive substrate rather than a solvent. Its presence in a reaction mixture designed for ODH would lead to its conversion to the corresponding biaryl product.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, providing intricate details about the chemical environment of individual atoms. For Anisole (B1667542), p-1-cyclohexen-1-yl-, both one-dimensional and two-dimensional NMR techniques are invaluable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In the ¹H NMR spectrum of Anisole, p-1-cyclohexen-1-yl-, distinct signals are expected for the aromatic protons, the vinylic proton, the allylic protons, the remaining methylene protons of the cyclohexene (B86901) ring, and the methoxy (B1213986) protons.
The aromatic region of the spectrum is anticipated to display a characteristic pattern for a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the benzene ring, being in different chemical environments, would likely appear as two distinct doublets. The vinylic proton on the cyclohexene ring is expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. The allylic protons, adjacent to the double bond, would also show a characteristic downfield shift compared to the other methylene protons of the cyclohexene ring. The methoxy group protons are expected to appear as a sharp singlet in the upfield region of the spectrum.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (ortho to -OCH₃) | ~6.8-7.0 | d | 2H |
| Aromatic Protons (meta to -OCH₃) | ~7.2-7.4 | d | 2H |
| Vinylic Proton | ~6.0-6.2 | m | 1H |
| Methoxy Protons (-OCH₃) | ~3.8 | s | 3H |
| Allylic Protons | ~2.2-2.4 | m | 2H |
| Cyclohexene Methylene Protons | ~1.6-1.8 | m | 4H |
Two-Dimensional NMR Techniques for Complex Structure Elucidation
To definitively assign the proton signals and to elucidate the carbon framework, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the vinylic proton and the allylic protons, as well as among the various methylene protons of the cyclohexene ring. This helps in tracing the connectivity within the cyclohexene moiety.
An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the chemical shifts of the carbon atoms in the molecule based on the already assigned proton spectrum.
The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the anisole ring and the cyclohexene ring. For example, a correlation between the vinylic proton of the cyclohexene ring and the quaternary carbon of the anisole ring would confirm the point of attachment.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of Anisole, p-1-cyclohexen-1-yl- would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the cyclohexene double bond, and the characteristic C-O stretching of the ether linkage.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Alkenyl C=C Stretch | ~1650 |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 |
| Symmetric C-O-C Stretch (Aryl Ether) | 1075-1020 |
| Out-of-plane C-H Bending (para-disubstituted) | 860-800 |
Electronic Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions, primarily of π-electrons in conjugated systems. The UV-Vis spectrum of Anisole, p-1-cyclohexen-1-yl- is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the methoxy group, an auxochrome, is known to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The cyclohexene moiety itself does not significantly absorb in the near-UV region. The observed absorption maxima (λmax) would be indicative of the π to π* electronic transitions within the aromatic system.
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* (Primary Band) | ~220-230 |
| π → π* (Secondary Band) | ~270-280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For "Anisole, p-1-cyclohexen-1-yl-," with a molecular formula of C₁₃H₁₆O, the expected exact molecular weight is approximately 188.27 g/mol .
In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The analysis of the mass-to-charge ratio (m/z) of these ions provides a molecular fingerprint.
Predicted Fragmentation Pattern:
Loss of a methyl group (-CH₃): Cleavage of the ether bond can result in the loss of a methyl radical, leading to a significant peak at m/z 173.
Loss of a methoxy group (-OCH₃): The cleavage of the bond between the aromatic ring and the ether oxygen can lead to the loss of a methoxy radical, generating a fragment at m/z 157.
Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes, leading to the expulsion of ethene (C₂H₄) and the formation of a radical cation at m/z 160.
Formation of a tropylium ion: Rearrangement of the aromatic portion after certain fragmentations could potentially lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.
A hypothetical data table representing the major predicted fragments is presented below.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |
| [C₁₂H₁₃O]⁺ | 173 | CH₃• |
| [C₁₂H₁₃]⁺ | 157 | •OCH₃ |
| [C₁₁H₁₂O]⁺• | 160 | C₂H₄ |
| [C₇H₇]⁺ | 91 | C₆H₉O• |
Interactive Data Table: Predicted Mass Spectrometry Fragments
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like "Anisole, p-1-cyclohexen-1-yl-," allowing for both the assessment of its purity and the identification of any potential impurities or related components in a sample. medistri.swisssmithers.comomicsonline.orginnovatechlabs.comanalytice.com
In a GC-MS analysis, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
Application to "Anisole, p-1-cyclohexen-1-yl-":
Purity Assessment: By analyzing the gas chromatogram, the purity of a sample of "Anisole, p-1-cyclohexen-1-yl-" can be determined. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the purity. smithers.com
Component Identification: The mass spectrum obtained for each peak in the chromatogram allows for the identification of the corresponding component. The mass spectrum of the main peak can be used to confirm the identity of "Anisole, p-1-cyclohexen-1-yl-." The mass spectra of any impurity peaks can be compared against spectral libraries (such as the NIST library) to identify their chemical structures. sisweb.com This is crucial for understanding the byproducts of a synthesis or the degradation products of the compound.
A hypothetical GC-MS data table for a sample of "Anisole, p-1-cyclohexen-1-yl-" is shown below, illustrating how the data would be presented.
| Peak Number | Retention Time (min) | Proposed Component | Key m/z Fragments | Area (%) |
| 1 | 12.5 | Anisole, p-1-cyclohexen-1-yl- | 188, 173, 157, 160, 91 | 99.5 |
| 2 | 10.2 | Impurity A | (Hypothetical data) | 0.3 |
| 3 | 14.1 | Impurity B | (Hypothetical data) | 0.2 |
Interactive Data Table: Hypothetical GC-MS Analysis
X-ray Crystallography for Solid-State Structural Determination
As of the current literature search, there is no publicly available crystal structure for "Anisole, p-1-cyclohexen-1-yl-." The successful application of this technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality, which can be a challenging process.
In the absence of direct experimental data for the target compound, it is informative to consider the crystal structure of a closely related molecule. A search of crystallographic databases revealed the structure of 2-(4-methoxyphenyl)-2-cyclohexene-1-one oxime . researchgate.net While this is a different compound, it shares the 4-methoxyphenyl and cyclohexene moieties.
Analysis of a Related Structure:
The crystal structure of 2-(4-methoxyphenyl)-2-cyclohexene-1-one oxime reveals key structural features that might be analogous in "Anisole, p-1-cyclohexen-1-yl-": researchgate.net
Conformation of the Cyclohexene Ring: In the known structure, the cyclohexene ring adopts a specific conformation (e.g., a half-chair or boat). It is plausible that the cyclohexene ring in "Anisole, p-1-cyclohexen-1-yl-" would adopt a similar low-energy conformation.
Dihedral Angle: The angle between the plane of the anisole ring and the cyclohexene ring is a critical parameter. In the related structure, this dihedral angle is defined by the crystallographic data. This angle would be influenced by steric hindrance and electronic interactions between the two rings.
Intermolecular Interactions: The crystal packing of the related compound is stabilized by various intermolecular forces, such as hydrogen bonding (in the case of the oxime) and van der Waals interactions. Understanding these interactions provides insight into the solid-state properties of the material.
A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis of "Anisole, p-1-cyclohexen-1-yl-" is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z (molecules per unit cell) | 4 |
Interactive Data Table: Hypothetical Crystallographic Data
Should a single crystal of "Anisole, p-1-cyclohexen-1-yl-" be successfully grown and analyzed, the resulting crystallographic data would provide a definitive and highly detailed picture of its solid-state structure, contributing significantly to a complete understanding of its chemical and physical properties.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetics of Anisole (B1667542), p-1-cyclohexen-1-yl-.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations focus on the electron density to determine the ground-state electronic structure and other molecular properties. mdpi.com The choice of functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com
DFT can be employed to predict the reactivity of Anisole, p-1-cyclohexen-1-yl- by analyzing its molecular orbitals and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.
The table below illustrates hypothetical HOMO-LUMO energies and the resulting energy gap for Anisole, p-1-cyclohexen-1-yl-, calculated using a common DFT functional and basis set.
| Parameter | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.45 |
| Energy Gap | 5.42 |
Note: These are representative values and would need to be calculated for the specific molecule.
DFT calculations are also invaluable for studying the structures and stabilities of potential reaction intermediates, such as carbocations or radicals, that may form during reactions of Anisole, p-1-cyclohexen-1-yl-. By calculating the relative energies of different intermediates, the most likely reaction pathways can be elucidated.
The flexibility of the cyclohexene (B86901) ring and the rotation around the single bond connecting it to the anisole group lead to multiple possible conformations for Anisole, p-1-cyclohexen-1-yl-. DFT is a powerful tool for performing conformational analysis to identify the most stable conformers. researchgate.net This involves optimizing the geometry of various possible conformations and calculating their relative energies. researchgate.net
The geometry optimization process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Anisole, p-1-cyclohexen-1-yl-, this would involve determining the preferred dihedral angle between the plane of the aromatic ring and the cyclohexene ring, as well as the puckering of the cyclohexene ring itself. The relative energies of different conformers can indicate their population at a given temperature. Theoretical DFT calculations have been successfully used to identify and differentiate conformers of various organic molecules. researchgate.neteurjchem.com
The following table presents hypothetical relative energies for different conformations of Anisole, p-1-cyclohexen-1-yl-.
| Conformer | Dihedral Angle (Anisole-Cyclohexene) | Relative Energy (kcal/mol) |
| A | 30° | 0.00 |
| B | 90° | 2.50 |
| C | 0° | 1.80 |
Note: These values are for illustrative purposes and would require specific DFT calculations.
For situations requiring higher accuracy, high-level ab initio methods can be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise energy calculations. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are especially important. For a molecule like Anisole, p-1-cyclohexen-1-yl-, these methods could be used to obtain highly accurate rotational barriers and conformational energy differences.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods provide detailed electronic information, they are often limited to single molecules or small systems. For studying the behavior of Anisole, p-1-cyclohexen-1-yl- in a condensed phase (like a solution or a polymer matrix), molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable.
MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. This approach is computationally much faster than quantum mechanics, allowing for the simulation of large systems over longer timescales.
MD simulations use the forces calculated from a molecular mechanics force field to simulate the movement of atoms over time. researchgate.net This can provide insights into the dynamic behavior of Anisole, p-1-cyclohexen-1-yl-, such as its conformational changes, diffusion in a solvent, and interactions with other molecules. For example, MD simulations could be used to study how the molecule orients itself at an interface or within a polymer.
Research on Derivatives, Analogues, and Structure Reactivity Relationships
Design and Synthesis of Novel Anisole (B1667542), p-1-cyclohexen-1-yl- Derivatives
The synthesis of novel derivatives of "Anisole, p-1-cyclohexen-1-yl-" can be approached by modifying either the aromatic ring or the cyclohexenyl group. These modifications allow for a fine-tuning of the molecule's electronic and steric properties. Plausible synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, between an appropriate anisole derivative (e.g., a boronic acid or an organotin compound) and a cyclohexenyl halide or triflate. Another viable approach is the Friedel-Crafts alkylation of anisole with a cyclohexenol or a cyclohexenyl halide in the presence of a Lewis acid catalyst, although this method may be complicated by rearrangements and polyalkylation.
The methoxybenzene moiety of "Anisole, p-1-cyclohexen-1-yl-" can be readily modified by introducing various substituents onto the aromatic ring. The nature and position of these substituents can significantly alter the electron density of the ring and, consequently, its reactivity. The methoxy (B1213986) group (-OCH₃) itself is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its strong electron-donating resonance effect. wikipedia.org
Introducing additional substituents can either enhance or diminish this activation. For instance, electron-donating groups (EDGs) like alkyl or amino groups would further increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would deactivate the ring towards electrophilic substitution.
The synthesis of these derivatives can be achieved through standard aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts acylation of "Anisole, p-1-cyclohexen-1-yl-" would likely lead to substitution at the positions ortho and para to the activating methoxy group. byjus.com
Table 1: Predicted Effects of Substituents on the Methoxybenzene Moiety
| Substituent (R) | Electronic Effect | Predicted Reactivity towards Electrophiles |
| -CH₃ | Electron-donating (Inductive) | Increased |
| -NH₂ | Strong electron-donating (Resonance) | Strongly Increased |
| -NO₂ | Strong electron-withdrawing (Resonance & Inductive) | Strongly Decreased |
| -Cl | Electron-withdrawing (Inductive), Weakly electron-donating (Resonance) | Decreased |
| -C(O)CH₃ | Electron-withdrawing (Resonance & Inductive) | Decreased |
The reactivity of the cyclohexenyl moiety is primarily dictated by the double bond, which can undergo a variety of addition reactions. Introducing substituents on the cyclohexenyl ring can influence the rate and regioselectivity of these reactions. For example, alkyl groups attached to the double bond can stabilize a potential carbocation intermediate, thereby accelerating electrophilic addition reactions.
The synthesis of such derivatives could involve the use of substituted cyclohexene (B86901) precursors in the initial coupling reaction with the anisole moiety. Alternatively, the cyclohexenyl ring of "Anisole, p-1-cyclohexen-1-yl-" could be functionalized directly, for instance, through allylic halogenation followed by nucleophilic substitution.
Key reactions of the cyclohexenyl moiety include:
Electrophilic Addition: Reaction with reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would lead to the saturation of the double bond.
Oxidation: The double bond can be oxidized to form an epoxide, a diol, or can be cleaved under stronger oxidizing conditions to yield dicarboxylic acids. shaalaa.com
Hydrogenation: Catalytic hydrogenation would reduce the double bond to form p-cyclohexyl-anisole.
Table 2: Potential Reactions of the Cyclohexenyl Moiety
| Reaction | Reagent | Product Type |
| Halogenation | Br₂ | Dibromo-cyclohexane derivative |
| Hydrohalogenation | HBr | Bromo-cyclohexane derivative |
| Epoxidation | m-CPBA | Epoxide derivative |
| Dihydroxylation | OsO₄, NMO | Diol derivative |
| Hydrogenation | H₂, Pd/C | Cyclohexane (B81311) derivative |
Comparative Analysis with Simpler Anisole Derivatives and Cyclohexyl-Aromatic Compounds
To understand the specific influence of the 1-cyclohexen-1-yl group, it is instructive to compare "Anisole, p-1-cyclohexen-1-yl-" with simpler analogues.
The 1-cyclohexen-1-yl substituent can be considered an electron-donating group, primarily through hyperconjugation and weak inductive effects, thereby activating the aromatic ring towards electrophilic substitution. Its activating strength would be expected to be comparable to or slightly greater than that of a simple alkyl group like cyclohexyl.
From a steric perspective, the cyclohexenyl group is bulky. This steric hindrance can influence the regioselectivity of reactions on the aromatic ring, potentially favoring substitution at the less hindered para position relative to the ortho positions. In reactions involving the methoxy group, the bulk of the cyclohexenyl substituent could also play a role.
A comparative analysis of the reactivity of anisole, p-methylanisole, p-cyclohexylanisole, and "Anisole, p-1-cyclohexen-1-yl-" in a reaction like nitration could provide quantitative data on the relative activating and steric effects of these substituents.
Table 3: Comparison of Substituent Effects
| Compound | Substituent | Electronic Effect | Steric Hindrance |
| Anisole | -H | Reference | Low |
| p-Methylanisole | -CH₃ | Electron-donating | Low |
| p-Cyclohexylanisole | -C₆H₁₁ | Electron-donating | High |
| Anisole, p-1-cyclohexen-1-yl- | -C₆H₉ | Electron-donating | High |
Establishment of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. For a series of derivatives of "Anisole, p-1-cyclohexen-1-yl-", a QSRR model could be developed to predict their reaction rates or equilibrium constants.
To establish a QSRR, a set of molecular descriptors for each derivative would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.
Examples of relevant descriptors include:
Electronic Descriptors: Hammett constants (σ), calculated dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Taft steric parameters (Es), molar volume, and surface area.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Once these descriptors are calculated for a series of derivatives with experimentally determined reactivities, statistical methods such as multiple linear regression or partial least squares can be used to build the QSRR model. Such a model would be represented by an equation of the form:
Reactivity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
A well-validated QSRR model can be a powerful tool for predicting the reactivity of yet-to-be-synthesized derivatives, thereby guiding the design of new molecules with desired properties. mdpi.com
Table 4: Examples of Descriptors for QSRR Modeling
| Descriptor Type | Example | Information Encoded |
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of a substituent |
| Electronic | HOMO Energy | Electron-donating ability of the molecule |
| Steric | Molar Volume | Size of the molecule |
| Topological | Wiener Index | Branching and compactness of the molecule |
Broader Applications in Advanced Organic Synthesis
Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic importance of "Anisole, p-1-cyclohexen-1-yl-" and its derivatives is particularly evident in their application as key intermediates for synthesizing complex organic molecules, especially those incorporating substituted cyclohexene (B86901) and cyclohexane (B81311) rings. These structural motifs are prevalent in a wide array of biologically active natural products. nih.gov
A notable strategy involves the use of a tungsten complex to activate the anisole (B1667542) ring, facilitating a sequence of nucleophilic additions. This method allows for the controlled formation of disubstituted cyclohexenes with a high degree of stereoselectivity. The process begins with the coordination of anisole to a tungsten center, which activates the aromatic ring towards a double protonation. This is followed by sequential additions of nucleophiles, leading to the formation of either cis- or trans-disubstituted cyclohexene ligands. The versatility of this approach is demonstrated by the wide range of nucleophiles that can be employed, including carbon, nitrogen, oxygen, and sulfur-based reagents. nih.gov
The resulting substituted cyclohexene complexes are valuable intermediates. The cyclohexene ligand can be readily decomplexed from the metal center through oxidation, yielding the free organic molecule. This provides a powerful tool for medicinal chemists to generate diverse molecular libraries with three-dimensional complexity, moving away from the predominantly "flat" molecules often found in drug discovery screening. nih.gov The disubstituted cyclohexenes produced through this methodology serve as crucial precursors for natural product synthesis. nih.gov
Table 1: Examples of Nucleophiles Used in the Synthesis of Substituted Cyclohexenes from a Tungsten-Anisole Complex nih.gov
| Nucleophile Class | Specific Examples |
| Carbon | Ruppert-Prakash reagent (CF₃TMS), Ester enolates, Grignard reagents, Silyl enol ethers, Indoles |
| Nitrogen | Amines (free and protected), Amides, Phthalimide, Triazoles, Carbazoles, Sulfonamides |
Role in Catalytic Processes and Materials Science
Beyond its role as a synthetic intermediate, derivatives and precursors related to "Anisole, p-1-cyclohexen-1-yl-" are finding applications in catalysis and materials science.
The methoxy (B1213986) group of the anisole moiety within more complex structures can be cleaved to generate cyclohexenones. nih.gov Cyclohexanone (B45756) and its derivatives are fundamental building blocks in organic chemistry and are widely used in the synthesis of polymers, pharmaceuticals, and other high-value chemicals. For instance, the self-condensation of cyclohexanone can produce C12 adducts, which are potential precursors for biojet fuels after hydrodeoxygenation. acs.org The ability to generate cyclohexenone structures from anisole-derived intermediates highlights a pathway to valuable industrial feedstocks. nih.gov
The core structure of "Anisole, p-1-cyclohexen-1-yl-" embodies features relevant to ligand design in transition metal catalysis. The anisole group can act as a π-donor ligand, forming stable complexes with transition metals. A prime example is the tungsten complex WTp(NO)(PMe₃)(η²-anisole), where the anisole ligand is bound to the metal center. This coordination activates the anisole ring, enabling subsequent chemical transformations. nih.gov
The ability to modify the substituents on the cyclohexene ring allows for the fine-tuning of the steric and electronic properties of the resulting molecule. This principle is central to modern ligand design, where ligands are tailored to control the reactivity and selectivity of a metal catalyst. While "Anisole, p-1-cyclohexen-1-yl-" itself is not a final ligand in many applications, the synthetic strategies used to create its derivatives are directly applicable to the synthesis of novel ligands. For example, the introduction of coordinating groups onto the cyclohexene framework could lead to new bidentate or multidentate ligands for various catalytic applications. The development of such complexes, where both the metal and the ligand can participate in bond-making and bond-breaking, is a key area of research in homogeneous catalysis. nih.govethernet.edu.et
Future Research Directions and Emerging Academic Areas
Exploration of Asymmetric Synthesis Routes for Enantioenriched Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. For Anisole (B1667542), p-1-cyclohexen-1-yl-, the cyclohexene (B86901) ring presents opportunities for the introduction of stereocenters, leading to enantioenriched derivatives with potentially unique biological or physical properties. Future research in this area could focus on several promising strategies:
Catalytic Asymmetric Hydrogenation: The double bond of the cyclohexene ring is a prime target for asymmetric hydrogenation. The development of novel chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) could enable the enantioselective reduction of the double bond to produce chiral 1-(4-methoxyphenyl)cyclohexane. Research would involve screening various chiral ligands to achieve high enantiomeric excess (ee).
Enantioselective Isomerization: A three-step approach starting from anisole could yield optically active chiral cyclohexenones. brandeis.edu A critical step in such a synthesis would be the catalytic enantioselective isomerization of a β,γ-unsaturated cyclohexenone intermediate into the corresponding α,β-unsaturated chiral enone, a transformation that can be achieved using electronically tunable organic catalysts. brandeis.edu
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary could be employed in a Diels-Alder reaction to construct the cyclohexene ring with high diastereoselectivity, followed by removal of the auxiliary to yield the enantioenriched product.
Organocatalysis: The rise of organocatalysis offers powerful, metal-free methods for asymmetric synthesis. nih.gov Chiral amines or phosphoric acids could be investigated as catalysts for enantioselective additions to a cyclohexenone precursor, establishing key stereocenters before the formation of the final Anisole, p-1-cyclohexen-1-yl- derivative. nih.gov A one-pot organocatalytic sequence could potentially construct a highly functionalized cyclohexane (B81311) ring with multiple stereocenters. nih.gov
These explorations would not only provide access to new, optically active molecules but also contribute to the broader field of asymmetric synthesis.
Development of Greener Synthetic Methodologies
In line with the principles of green chemistry, future synthetic routes to Anisole, p-1-cyclohexen-1-yl- and its derivatives should aim to minimize environmental impact. chemistryjournals.nettudelft.nl Research in this domain would focus on improving atom economy, reducing waste, and utilizing sustainable resources. chemistryjournals.netastrazeneca.com
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A key research direction would be the replacement of these with more sustainable alternatives. jddhs.com Anisole itself is considered a green solvent and could be investigated as a medium for its own synthesis or derivatization. mdpi.comresearchgate.netrsc.org Other green solvents like water, ionic liquids, or supercritical CO₂ could also be explored. jddhs.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often in aqueous media. astrazeneca.com Future work could involve screening for or engineering enzymes (e.g., ene-reductases or hydrolases) that can act on precursors to Anisole, p-1-cyclohexen-1-yl- to perform key transformations stereoselectively and sustainably.
Energy-Efficient Synthesis: Techniques such as microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing. jddhs.com Developing a continuous flow process for the synthesis of Anisole, p-1-cyclohexen-1-yl- would not only be more energy-efficient but also allow for safer handling of reactive intermediates and easier scalability.
Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that start from renewable bio-based materials rather than petroleum-based feedstocks. jddhs.combbnet-nibb.co.uk For instance, lignin, a component of biomass, is rich in aromatic structures that could potentially be converted into the anisole portion of the target molecule. bbnet-nibb.co.uk
In-depth Mechanistic Studies using Advanced Spectroscopic and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For Anisole, p-1-cyclohexen-1-yl-, a combination of advanced analytical and computational tools can provide deep insights into its formation and reactivity.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, can be used to monitor reaction progress in real-time, identify transient intermediates, and determine reaction kinetics. For more complex derivatives, two-dimensional NMR techniques would be invaluable for unambiguous structure elucidation.
X-ray Crystallography: For solid derivatives of Anisole, p-1-cyclohexen-1-yl-, single-crystal X-ray diffraction can provide precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemical relationships. This is particularly important for confirming the outcome of asymmetric syntheses.
Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms, predicting molecular properties, and understanding reactivity. eurekaselect.combenthamdirect.comresearchgate.netnih.govmdpi.com DFT studies on Anisole, p-1-cyclohexen-1-yl- could be used to:
Model the transition states of potential synthetic reactions to understand selectivity.
Calculate the energies of different conformations of the molecule.
Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in structure confirmation. researchgate.net
Investigate the electronic structure to understand how the anisole and cyclohexene moieties influence each other's reactivity. researchgate.net
Discovery of Novel Catalytic Applications and Transformations
The unique electronic and structural features of Anisole, p-1-cyclohexen-1-yl- suggest that it and its derivatives could have applications in catalysis, either as ligands or as substrates for novel transformations.
Ligand Development for Transition Metal Catalysis: The aryl and olefinic groups of the molecule could potentially coordinate to transition metals. By introducing additional functional groups, derivatives of Anisole, p-1-cyclohexen-1-yl- could be designed as chiral ligands for asymmetric catalysis. The steric and electronic properties of these ligands could be fine-tuned to control the activity and selectivity of the metal center.
Substrate for Catalytic Transformations: The cyclohexene double bond is a versatile functional group for a variety of catalytic reactions. Future research could explore reactions such as:
Palladium-catalyzed cross-coupling reactions: The corresponding cyclohexenyl triflate could be a valuable partner in Suzuki, Stille, or Heck coupling reactions, allowing for the facile introduction of new carbon-carbon bonds. rsc.orgresearchgate.netrsc.orgunistra.frnih.gov
Metathesis Reactions: Olefin metathesis could be used to couple Anisole, p-1-cyclohexen-1-yl- with other alkenes, leading to more complex molecular architectures.
Epoxidation and Dihydroxylation: Catalytic asymmetric epoxidation or dihydroxylation of the double bond would install new stereocenters and provide access to highly functionalized derivatives.
Polymerization: Aryl-substituted olefins can serve as monomers in polymerization reactions. mdpi.com Investigating the polymerization of Anisole, p-1-cyclohexen-1-yl- could lead to new polymeric materials with potentially interesting thermal or optical properties.
Rational Design of Derivatives for Targeted Chemical Properties
By systematically modifying the structure of Anisole, p-1-cyclohexen-1-yl-, it is possible to design new molecules with specific, targeted properties for applications in materials science, medicinal chemistry, or agrochemicals.
Materials Science: The rigid structure of the aryl-cyclohexene core is reminiscent of building blocks used in liquid crystals and functional polymers. rsc.orgrsc.orgmit.eduacs.org Research could focus on synthesizing derivatives with different substituents on the aromatic ring to modulate properties such as:
Mesomorphic behavior for liquid crystal applications.
Fluorescence or phosphorescence for use in organic light-emitting diodes (OLEDs).
Proton conductivity for applications in fuel cell membranes. mit.edu
Medicinal Chemistry: The 1-aryl-cyclohexene motif is present in some biologically active compounds. A research program could involve the synthesis of a library of derivatives of Anisole, p-1-cyclohexen-1-yl- with diverse functional groups. These compounds could then be screened for biological activity against various targets, such as enzymes or receptors. Computational docking studies could be used to guide the design of derivatives with improved binding affinity. eurekaselect.combenthamdirect.com
Agrochemicals: Similar to medicinal chemistry, new derivatives could be designed and synthesized for screening as potential herbicides, insecticides, or fungicides. The rational design would involve modifying the molecule's structure to enhance its activity and selectivity while minimizing its environmental impact.
Q & A
Q. What protocols ensure reproducibility in catalytic studies of p-1-cyclohexen-1-yl anisole transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
